6-Morpholin-4-ylsulfonylnaphthalen-2-ol
Description
Properties
IUPAC Name |
6-morpholin-4-ylsulfonylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-13-3-1-12-10-14(4-2-11(12)9-13)20(17,18)15-5-7-19-8-6-15/h1-4,9-10,16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIQEXNEOAVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol typically involves the reaction of naphthol with morpholine and a sulfonylating agent. One common method is the reaction of 2-naphthol with morpholine in the presence of a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Morpholin-4-ylsulfonylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Morpholin-4-ylsulfonylnaphthalen-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol can be contextualized by comparing it to morpholine-containing naphthalene derivatives and related small molecules. Below is a detailed analysis:
Structural Analogues
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Structure : Features a methoxy group at the 6-position of naphthalene and a morpholine-substituted ketone at the 2-position .
- Key Differences :
- The methoxy group in this compound is less polar than the sulfonyl group in the target molecule, reducing its acidity and electron-withdrawing effects.
- The ketone functional group may confer different reactivity (e.g., susceptibility to nucleophilic attack) compared to the hydroxyl group in this compound.
Key Differences:
- The absence of a naphthalene ring reduces π-π stacking interactions, limiting applications in materials science.
- The alcohol group offers hydrogen-bonding capabilities but lacks the sulfonyl group’s electron-withdrawing effects.
- Applications : Likely serves as a chiral building block in organic synthesis or as a ligand in coordination chemistry.
Functional Group Analysis
Crystallographic and Computational Insights
- The crystal structure of 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one was resolved using SHELX software, a standard tool for small-molecule crystallography . This suggests that this compound could similarly benefit from SHELX-based refinement to elucidate its conformation and packing behavior.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 6-morpholin-4-ylsulfonylnaphthalen-2-ol?
Methodological Answer:
The synthesis typically involves sulfonation of naphthalen-2-ol derivatives followed by morpholine substitution. Key steps include:
- Sulfonation: Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Morpholine coupling: React the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane (DCM) with triethylamine as a base.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .
Advanced Tip: Optimize reaction time and stoichiometry via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC and HPLC to identify side products (e.g., disubstituted byproducts) .
How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps:
- Crystal growth: Use slow evaporation in a 1:1 ethanol/diethyl ether mixture.
- Data collection: Employ a synchrotron source for high-resolution data (≤1.0 Å).
- Refinement: Use SHELXL for structure solution, incorporating restraints for disordered morpholine rings. Analyze puckering parameters (Cremer-Pople coordinates) to quantify ring distortions .
Advanced Tip: Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate torsional angles and hydrogen-bonding networks .
What strategies mitigate conflicting reactivity data in sulfonyl-morpholine derivatives during functionalization?
Methodological Answer:
Contradictions often arise from solvent polarity or competing nucleophilic pathways. Mitigation strategies:
- Solvent screening: Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to control reaction pathways.
- Protecting groups: Temporarily protect the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent undesired sulfonate ester formation .
Advanced Tip: Use in situ IR spectroscopy to monitor reaction kinetics and identify intermediates, enabling real-time adjustment of conditions .
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR (DMSO-d₆) identifies sulfonyl and morpholine protons (δ 3.6–3.8 ppm for morpholine CH₂). Use 2D COSY/HSQC to resolve overlapping signals.
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., sulfonyl cleavage).
- IR: Strong S=O stretches (1350–1300 cm⁻¹) and O-H bands (broad ~3200 cm⁻¹) validate functional groups .
How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). The morpholine sulfonyl group often interacts with hinge regions via H-bonds.
- ADMET prediction: Tools like SwissADME assess solubility (LogP ~2.5) and permeability (TPSA ~90 Ų).
Advanced Tip: Combine MD simulations (AMBER) with free-energy perturbation (FEP) to quantify binding affinities and guide SAR .
What experimental evidence supports the potential antimicrobial activity of this compound?
Methodological Answer:
- MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfonyl group enhances membrane penetration.
- Time-kill studies: Monitor bactericidal effects over 24 hours. Synergy with β-lactams is common due to sulfonyl-mediated efflux pump inhibition .
How should researchers address discrepancies in reported melting points or solubility data?
Methodological Answer:
- Recrystallization: Reproduce results using identical solvents (e.g., ethanol vs. acetonitrile).
- Thermogravimetric analysis (TGA): Confirm decomposition vs. melting events.
- Solubility protocols: Follow USP guidelines (shake-flask method, 24 h equilibration) .
What role does the morpholine ring’s conformation play in the compound’s solubility?
Methodological Answer:
The chair conformation of morpholine enhances solubility via exposed oxygen lone pairs.
- LogD measurement: Compare octanol/water partitioning at pH 7.4.
- Co-solvency studies: Add PEG-400 to aqueous buffers for formulations .
How is thermal stability assessed for this compound under storage conditions?
Methodological Answer:
- DSC/TGA: Determine decomposition onset temperature (typically >200°C).
- Forced degradation: Expose to 40°C/75% RH for 4 weeks; monitor by HPLC for sulfonate ester formation .
What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile). Impurities include unreacted naphthalen-2-ol (retention time ~5.2 min).
- LC-MS/MS: Detect sulfonic acid byproducts (m/z 215.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
